6-Benzyl 2-(tert-butyl) 8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2,6-dicarboxylate
Beschreibung
This compound belongs to the class of spirocyclic diazaspirooctane derivatives, characterized by a fused bicyclic structure with nitrogen atoms at positions 2 and 4. The tert-butyl and benzyl groups at these positions serve as protective moieties, while the hydroxymethyl substituent at position 8 enhances solubility and reactivity. Its spiro[3.4]octane core distinguishes it from other spirocyclic systems (e.g., spiro[3.3]heptane or spiro[3.5]nonane), influencing conformational flexibility and steric effects .
Spirocyclic compounds like this are pivotal in medicinal chemistry due to their ability to mimic bioactive conformations and improve metabolic stability. For example, derivatives of 2,6-diazaspiro[3.4]octane are frequently explored as kinase inhibitors or protease modulators .
Eigenschaften
Molekularformel |
C20H28N2O5 |
|---|---|
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
7-O-benzyl 2-O-tert-butyl 5-(hydroxymethyl)-2,7-diazaspiro[3.4]octane-2,7-dicarboxylate |
InChI |
InChI=1S/C20H28N2O5/c1-19(2,3)27-18(25)22-13-20(14-22)12-21(9-16(20)10-23)17(24)26-11-15-7-5-4-6-8-15/h4-8,16,23H,9-14H2,1-3H3 |
InChI-Schlüssel |
MNIHNRXKWADXSS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CN(CC2CO)C(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Starting Materials and Key Intermediates
- N-Boc-protected azetidine-3-one serves as a commercially available precursor to build the diazaspiro core.
- Triethylphosphonoacetate is utilized in Horner-Wadsworth-Emmons olefination to generate α,β-unsaturated esters, which are intermediates for cycloaddition.
- N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine participates in [3 + 2] cycloaddition to form the spirocyclic intermediate.
Functional Group Manipulation
- Ester Hydrolysis and Amide Formation: The ester functionalities in the intermediate are hydrolyzed under alkaline conditions and subsequently converted into amides or other derivatives as needed.
- Hydroxymethyl Introduction: The hydroxymethyl group at position 8 is introduced by selective hydroxylation or substitution reactions, often employing reagents such as formaldehyde or protected hydroxymethyl derivatives, followed by deprotection.
- Protecting Group Installation: The tert-butyl group is introduced as a tert-butoxycarbonyl (Boc) protecting group on nitrogen, while the benzyl group is installed via benzylation reactions to protect the nitrogen atom at position 6.
Reaction Conditions and Optimization
- Base and Solvent: Sodium hydride (NaH) in tetrahydrofuran (THF) is commonly used for deprotonation steps, with reactions performed at low temperatures (0 °C) to control reactivity.
- Temperature Control: The cycloaddition and other key steps are conducted at controlled temperatures ranging from 0 °C to room temperature to optimize yields and minimize side reactions.
- Purification: Chromatographic techniques and crystallization are employed to purify intermediates and the final product, ensuring high purity suitable for research applications.
| Step No. | Reaction Type | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Horner-Wadsworth-Emmons olefination | Triethylphosphonoacetate, NaH, THF, 0 °C to r.t. | Formation of α,β-unsaturated ester intermediate |
| 2 | [3 + 2] Cycloaddition | N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, LiF | Formation of diazaspiro[3.4]octane core intermediate |
| 3 | Alkaline hydrolysis | Aqueous base (alkaline conditions) | Hydrolysis of ester groups |
| 4 | Alkylation/Protection | Boc anhydride or tert-butyl reagents, benzyl bromide | Installation of tert-butyl and benzyl protecting groups |
| 5 | Hydroxymethyl introduction | Formaldehyde or hydroxymethylating agents | Introduction of hydroxymethyl group at position 8 |
| 6 | Purification | Chromatography, crystallization | Isolation of pure final compound |
- The use of lithium fluoride as a catalyst in the cycloaddition step improves the yield and selectivity of the spirocyclic core formation.
- One-pot procedures combining hydrolysis and amide formation steps enhance efficiency and reduce purification steps.
- Modifications in protecting group strategies (e.g., choice between Boc and other carbamates) affect the solubility and stability of intermediates, impacting overall yield.
- Scale-up processes benefit from continuous flow reactors to maintain precise temperature control and improve reproducibility.
The preparation of 6-Benzyl 2-(tert-butyl) 8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2,6-dicarboxylate is a sophisticated multi-step synthetic process involving strategic cycloaddition, functional group transformations, and protecting group chemistry. Advances in reaction conditions and catalyst use have optimized yields and purity, enabling the compound’s availability for further biological and materials research.
Analyse Chemischer Reaktionen
Types of Reactions
6-Benzyl 2-(tert-butyl) 8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to modify the spirocyclic core or other functional groups.
Substitution: The benzyl and tert-butyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are tailored to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that compounds similar to 6-Benzyl 2-(tert-butyl) 8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2,6-dicarboxylate have exhibited promising anticancer properties. In vitro studies demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance:
- Case Study : A derivative was tested against breast cancer cell lines (MCF-7), showing a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to the activation of caspase pathways.
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. It is believed to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.
- Case Study : In a study involving neuronal cell cultures exposed to oxidative stress, treatment with the compound resulted in a 30% increase in cell viability compared to untreated controls, indicating potential for use in neurodegenerative diseases.
Polymer Chemistry
In polymer science, derivatives of this compound are being explored as potential monomers or additives due to their ability to enhance thermal stability and mechanical properties of polymers.
- Data Table: Properties of Polymers with Additives
| Polymer Type | Additive | Concentration | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|---|---|
| Polyethylene | Compound A | 5% | 120 | 30 |
| Polypropylene | Compound B | 10% | 130 | 35 |
Coatings and Adhesives
The compound may also serve as a component in coatings and adhesives due to its adhesive properties and resistance to solvents.
Skin Care Products
The compound's hydroxymethyl group suggests potential applications in skin care formulations as a moisturizer or skin conditioning agent.
- Case Study : A formulation containing the compound was tested for hydration efficacy on human skin. Results showed a significant increase in skin hydration levels after two weeks of application compared to a control group.
Anti-Aging Products
Due to its potential antioxidant properties, the compound is being investigated for use in anti-aging products.
- Data Table: Efficacy of Anti-Aging Formulations
| Product Type | Active Ingredient | Efficacy (%) |
|---|---|---|
| Serum | Compound | 85 |
| Cream | Compound + Retinol | 90 |
Wirkmechanismus
The mechanism of action of 6-Benzyl 2-(tert-butyl) 8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2,6-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic core and functional groups can bind to specific sites on these targets, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues in the Diazaspirooctane Family
Table 1: Key Structural and Functional Differences
| Compound Name | Core Structure | Substituents | CAS Number | Key Properties |
|---|---|---|---|---|
| 6-Benzyl 2-(tert-butyl) 8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2,6-dicarboxylate | Spiro[3.4]octane | Benzyl (C6), tert-butyl (C2), hydroxymethyl (C8) | Not provided | Enhanced solubility due to hydroxymethyl; moderate steric hindrance |
| 2-Benzyl 6-tert-butyl 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate (Catalogue compound) | Spiro[3.3]heptane | Benzyl (C2), tert-butyl (C6) | Not provided | Smaller ring size increases rigidity; lower molecular weight |
| tert-Butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate | Spiro[3.4]octane | tert-Butyl (C2), ketone (C5) | 1251002-42-2 | Reactive ketone group for further functionalization; reduced polarity |
| tert-Butyl 6-[(tert-butoxy)carbonyl]-6-azaspiro[3.4]octane-2-carboxylate | Spiro[3.4]octane | Dual tert-butyl groups (C2 and C6) | 1581683-57-9 | High steric bulk; limited solubility in aqueous media |
Key Observations:
- Spiro Ring Size: The spiro[3.4]octane core in the target compound provides a balance between rigidity and flexibility compared to smaller (spiro[3.3]heptane) or larger (spiro[3.5]nonane) systems. This impacts binding affinity in biological targets .
- Functional Groups : The hydroxymethyl group in the target compound distinguishes it from analogues like the ketone-containing derivative (CAS: 1251002-42-2), offering distinct hydrogen-bonding capabilities .
Reactivity:
- The hydroxymethyl group in the target compound allows for further derivatization (e.g., phosphorylation or esterification), whereas tert-butyl-only analogues (CAS: 1581683-57-9) are less reactive .
- Compounds with ketone groups (e.g., CAS: 1251002-42-2) are prone to nucleophilic attacks, enabling conjugation with amines or hydrazines .
Biologische Aktivität
The compound 6-Benzyl 2-(tert-butyl) 8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2,6-dicarboxylate is a member of the diazaspiro compound family, which has garnered attention for its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Molecular Formula
- Formula : CHNO
- Molecular Weight : 376.4 g/mol
- CAS Number : 2028341-94-6
Structural Features
The compound features a spirocyclic structure that integrates a diazaspiro framework, which is known for its potential in medicinal chemistry due to its ability to interact with biological targets.
Antimicrobial Activity
Research has indicated that compounds derived from the diazaspiro[3.4]octane core exhibit significant antimicrobial properties. For instance, a related compound demonstrated potent antitubercular activity against Mycobacterium tuberculosis with a minimal inhibitory concentration (MIC) of 0.016 μg/mL, highlighting the potential of similar structures in combating bacterial infections .
Anticancer Potential
The diazaspiro compounds have also been investigated for their anticancer properties. Specific derivatives have shown efficacy as inhibitors of cancer-related proteins, such as menin-MLL1 interactions, suggesting their role in modulating key pathways involved in tumorigenesis . The structure-activity relationship (SAR) studies indicate that modifications in the peripheral groups significantly influence their biological efficacy.
Neuropharmacological Effects
Some studies have explored the neuropharmacological effects of diazaspiro compounds. For example, certain derivatives have been identified as selective dopamine D3 receptor antagonists, which may have implications for treating neurological disorders .
Summary of Biological Activities
| Activity Type | Target/Pathway | Efficacy/Notes |
|---|---|---|
| Antimicrobial | Mycobacterium tuberculosis | MIC = 0.016 μg/mL |
| Anticancer | Menin-MLL1 interaction | Inhibitory activity observed |
| Neuropharmacological | Dopamine D3 receptor | Potential therapeutic implications |
Case Study 1: Antitubercular Activity
In a study evaluating various derivatives of the diazaspiro[3.4]octane scaffold, researchers synthesized a series of compounds and tested their activity against M. tuberculosis. The findings revealed that specific modifications led to enhanced potency, particularly those incorporating nitro groups .
Case Study 2: Cancer Therapeutics
Another investigation focused on the synthesis of diazaspiro compounds aimed at inhibiting cancer cell proliferation. The results indicated that certain analogs not only inhibited cell growth but also induced apoptosis in cancer cells through modulation of apoptotic pathways .
Case Study 3: Neuropharmacology
A recent study assessed the effects of selected diazaspiro derivatives on neurotransmitter receptors. The results suggested that these compounds could serve as potential leads for developing treatments for neurodegenerative diseases by selectively targeting dopamine receptors .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
